molecular formula C14H16F2N2O2 B13659553 (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime

Cat. No.: B13659553
M. Wt: 282.29 g/mol
InChI Key: WCXWCTJJYPQSJB-UHFFFAOYSA-N
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Description

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a difluorophenyl group, a piperidinyl group, and an O-acetyl oxime moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the difluorophenyl intermediate:

    Piperidinylation: The difluorophenyl intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.

    Oxime formation: The piperidinyl derivative is treated with hydroxylamine to form the oxime.

    Acetylation: Finally, the oxime is acetylated using acetic anhydride to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxime group to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime can be compared with other similar compounds, such as:

    (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime: Lacks the acetyl group, which may affect its reactivity and biological activity.

    (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-methyl oxime: Contains a methyl group instead of an acetyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

[[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2/c1-9(19)20-18-14(10-4-6-17-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8,10,17H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXWCTJJYPQSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C(C1CCNCC1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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